molecular formula C15H15BrN2O2S B2613274 5-bromo-N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)nicotinamide CAS No. 1448133-57-0

5-bromo-N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)nicotinamide

Cat. No.: B2613274
CAS No.: 1448133-57-0
M. Wt: 367.26
InChI Key: YLUFFTFERUBOGH-UHFFFAOYSA-N
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Description

5-bromo-N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)nicotinamide is an organic compound that features a bromine atom, a hydroxy group, a methylthio group, and a nicotinamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)nicotinamide typically involves multiple steps. One common method includes the bromination of a suitable precursor, followed by the introduction of the hydroxy and methylthio groups through specific reactions. The final step involves the formation of the nicotinamide moiety under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow chemistry and automated synthesis to streamline the process and reduce costs.

Chemical Reactions Analysis

Types of Reactions

5-bromo-N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)nicotinamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The bromine atom can be reduced to form a hydrogen atom, resulting in the removal of the bromine group.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles such as sodium azide (NaN3) and potassium cyanide (KCN) can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield ketones or aldehydes, while substitution of the bromine atom can result in the formation of various substituted derivatives.

Scientific Research Applications

5-bromo-N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)nicotinamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-bromo-N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)nicotinamide involves its interaction with specific molecular targets and pathways. The hydroxy and methylthio groups play a crucial role in its biological activity, potentially interacting with enzymes and receptors to exert its effects.

Comparison with Similar Compounds

Similar Compounds

    5-bromo-N-(2-hydroxy-2-(4-methylphenyl)ethyl)nicotinamide: Similar structure but lacks the methylthio group.

    N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)nicotinamide: Similar structure but lacks the bromine atom.

Uniqueness

5-bromo-N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)nicotinamide is unique due to the presence of both the bromine atom and the methylthio group, which contribute to its distinct chemical and biological properties. This combination of functional groups makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

5-bromo-N-[2-hydroxy-2-(4-methylsulfanylphenyl)ethyl]pyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15BrN2O2S/c1-21-13-4-2-10(3-5-13)14(19)9-18-15(20)11-6-12(16)8-17-7-11/h2-8,14,19H,9H2,1H3,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLUFFTFERUBOGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)C(CNC(=O)C2=CC(=CN=C2)Br)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15BrN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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